6-Fluoropyrido[1,2-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7FN2 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
6-fluoropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7FN2/c12-8-4-3-5-9-11(8)13-10-6-1-2-7-14(9)10/h1-7H |
InChI Key |
HMDDWDHQWRMVBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=CC=C3F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 6 Fluoropyrido 1,2 a Benzimidazole and Analogues
Evolution of Synthetic Approaches to the Pyrido[1,2-a]benzimidazole (B3050246) Core
The construction of the pyrido[1,2-a]benzimidazole core has been a subject of extensive research, leading to a variety of synthetic strategies. researchgate.net Historically, methods often involved the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives, a classic approach known as the Phillips method. chemrxiv.org Another traditional route involves the cyclocondensation of 2-aminobenzimidazole (B67599) with β-dicarbonyl compounds, such as substituted benzoylacetones, typically requiring high temperatures. nih.gov
Modern synthetic chemistry has introduced more sophisticated and efficient methods. These include transition-metal-catalyzed reactions and metal-free approaches. researchgate.net For instance, an effective metal-free procedure has been developed for preparing pyrido[1,2-a]benzimidazoles from 2-aminopyridines and cyclohexanones, where the cyclohexanone (B45756) serves as the aryl source through a dehydrogenation-aromatization process using molecular oxygen as a green oxidant. rsc.org This highlights a shift towards more environmentally benign and atom-economical processes. The period between 2000 and 2016 saw significant advances, with a focus on both metal-mediated and metal-free reactions to construct this heterocyclic system. researchgate.net
Innovative Synthetic Strategies for Fluorinated Benzimidazole-Fused Heterocycles
The introduction of fluorine atoms into heterocyclic scaffolds can significantly modulate their physicochemical and biological properties. Consequently, innovative strategies for synthesizing fluorinated benzimidazole-fused systems, such as 6-fluoropyrido[1,2-a]benzimidazole, are of great interest.
Reductive cyclization represents a powerful tool for the synthesis of N-heterocycles. An electrochemical approach for the synthesis of 1,2-fused benzimidazoles from o-nitroanilines has been developed. researchgate.net This method proceeds through a tandem process involving the reduction of the nitro group followed by an intramolecular cyclization, offering a green and efficient pathway under constant current conditions in an undivided cell. researchgate.net While this specific example leads to 1,2-fused benzimidazoles, the principle of reductive cyclization is a key strategy applicable to the formation of the pyrido[1,2-a]benzimidazole core from suitably substituted precursors.
Hypervalent iodine(III) reagents have emerged as mild and environmentally friendly oxidants for a variety of organic transformations, including the formation of carbon-nitrogen bonds. hbni.ac.inresearchgate.netnih.gov A significant advancement is the development of an iodine(III)-catalyzed C(sp²)-H functionalization and intramolecular amination reaction of N-aryl-2-amino-N-heterocycles that can be performed in water under ambient conditions. rsc.org This metal-free, open-flask method is general and has been successfully applied to the synthesis of benzimidazole-fused heterocycles like pyrido[1,2-a]benzimidazoles. rsc.org The use of reagents like phenyliodine diacetate (PIDA) facilitates the intramolecular dehydrogenative C(sp²)-N bond formation, providing direct access to multifunctional benzimidazoles in good to excellent yields. hbni.ac.in This strategy avoids the need for expensive and toxic metal catalysts. hbni.ac.in
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency and atom economy, allowing the construction of complex molecules in a single step from three or more starting materials. acs.orgacs.org Several MCRs have been developed for the synthesis of polysubstituted pyrido[1,2-a]benzimidazole derivatives. nih.govconsensus.app
One notable example is a one-pot, four-component reaction involving a pyridine (B92270), chloroacetonitrile, malononitrile, and an aromatic aldehyde in refluxing acetonitrile (B52724), which produces the target scaffold in moderate yields. acs.orgacs.org The mechanism is proposed to involve the formation of a polysubstituted benzene (B151609) intermediate, followed by substitution and annulation with the pyridine. nih.gov Another facile MCR involves the reaction of malononitrile, electron-deficient aryl aldehydes, and heterocyclic enamines, which can lead to the formation of fluorescent pyrido[1,2-a]benzimidazoles. tandfonline.com These MCRs offer a streamlined approach to generating structural diversity in the pyrido[1,2-a]benzimidazole core. acs.orgtandfonline.com
Regioselective Synthesis and Isolation of this compound Derivatives
The regioselective synthesis of specifically substituted isomers like this compound is a significant challenge. The substitution pattern on the starting materials can dictate the final regiochemistry of the product. tandfonline.com For instance, in a multicomponent reaction involving heterocyclic enamines, the substituents on the enamine can determine whether a single regioisomer or an inseparable mixture is formed. tandfonline.com
A regioselective synthesis of fluorinated pyrimido[1,2-a]benzimidazole (B3050247) has been achieved through the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole, demonstrating that specific fluorinated analogues can be accessed selectively. nih.gov Furthermore, a patent describes C-6 ring-substituted pyrido[1,2-a]benzimidazole derivatives, indicating that synthetic routes to this specific regioisomer have been explored for pharmaceutical applications. google.com The synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles using synthetic surrogates of α-fluoroalkynes also showcases progress in regioselective fluorine incorporation, a principle that can be extended to other heterocyclic systems. rsc.org
Post-Synthetic Functionalization and Derivatization Strategies for Structural Diversity
To expand the structural diversity of the pyrido[1,2-a]benzimidazole scaffold, post-synthetic functionalization is a key strategy. This approach allows for the modification of a pre-formed heterocyclic core to introduce a variety of functional groups.
One reported method involves the electrophilic aromatic substitution of acylated amino derivatives of pyrido[1,2-a]benzimidazole. jraic.com For example, nitration of N-(pyrido[1,2-a]benzimidazole-7-yl)propionamide using KNO₃/H₂SO₄ leads to the regioselective introduction of a nitro group at the 8-position. jraic.com This demonstrates that the existing core can be further elaborated.
Palladium-catalyzed cross-coupling reactions are powerful tools for post-synthetic modification. The functionalization of a 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole core has been achieved via Suzuki–Miyaura and Buchwald-Hartwig amination reactions. mdpi.com These reactions allow for the introduction of aryl and amino groups at specific positions on the benzimidazole (B57391) ring, a strategy that is directly applicable to fluorinated pyrido[1,2-a]benzimidazole systems bearing a suitable halogen handle for diversification. mdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Fluoropyrido[1,2-a]benzimidazole, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its unique fused ring structure.
The following table provides a representative, though not exhaustive, overview of typical ¹H NMR spectral data for related benzimidazole (B57391) structures, illustrating the types of signals and couplings observed.
Interactive Data Table: Representative ¹H NMR Data for Benzimidazole Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| 1-(1H-Benzimidazol-2-yl)isoquinoline rsc.org | Methanol-d4 | ArH benzimidazole | 7.28 – 7.40 | m | |
| ArH benzimidazole and ArH isoquinoline | 7.75 – 7.87 | m | |||
| ArH isoquinoline | 7.90 | d | 5.9 | ||
| ArH isoquinoline | 7.97 – 8.05 | m | |||
| ArH isoquinoline | 8.64 | d | 5.6 | ||
| ArH isoquinoline | 9.45 – 9.54 | m | |||
| 2-(2-hydroxyphenyl)-1H-Benzimidazol orientjchem.org | DMSO | ArH | 7.23, 7.24, 7.77 | ||
| ArH | 6.77, 6.89, 7.05 | ||||
| OH | 6.74 | ||||
| NH | 6.77 |
Note: This table is for illustrative purposes and does not represent the specific data for this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of the parent ion and its fragments, offering unequivocal confirmation of the molecular formula. researchgate.net
For this compound, HRMS analysis would be expected to yield a molecular ion peak corresponding to its exact calculated mass. The high resolution of the instrument distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum, resulting from the controlled breakdown of the molecule, provides additional structural information, corroborating the connectivity of the fused ring system. For instance, the loss of specific neutral fragments can be correlated with the structural features of the pyrido[1,2-a]benzimidazole (B3050246) core.
Interactive Data Table: Illustrative HRMS Data for Related Heterocyclic Compounds
| Compound | Ion | Calculated m/z | Found m/z |
| C11H14NO3 rsc.org | (M + H)⁺ | 208.0973 | 208.0975 |
| C10H8NO3 rsc.org | (M + H)⁺ | 190.0499 | 190.0494 |
| C11H9NNaO3 rsc.org | (M + Na)⁺ | 226.0475 | 226.0462 |
Note: This table is for illustrative purposes and does not represent the specific data for this compound.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Bond Vibrations
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint.
The IR spectrum of this compound is expected to exhibit several key absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic ring system would be observed in the 1600-1450 cm⁻¹ region. A crucial band for confirming the structure would be the C-F stretching vibration, which is typically strong and found in the 1400-1000 cm⁻¹ region. The absence of a broad N-H stretching band around 3300 cm⁻¹ would confirm the formation of the fused pyrido[1,2-a]benzimidazole system from a precursor like 2-aminobenzimidazole (B67599). orientjchem.orgchemicalbook.com
Interactive Data Table: Characteristic IR Absorption Frequencies for Benzimidazole Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| C=N | Stretching | 1615-1685 |
| C=C | Stretching (aromatic) | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C-F | Stretching | 1000-1400 |
Note: This table provides general ranges and the exact position of the peaks can vary based on the specific molecular structure.
Chromatographic Methods for Purity Assessment and Isolation of Target Compounds
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed to ensure that the characterized compound is a single, pure entity, free from starting materials, byproducts, or other impurities.
In the context of this compound, a reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound under specific chromatographic conditions serves as a characteristic identifier. Purity is assessed by the presence of a single, sharp peak in the chromatogram, with the peak area being proportional to the concentration. For preparative purposes, HPLC can be scaled up to isolate the pure compound from a reaction mixture. nih.govresearchgate.net Chiral chromatography can be employed for the separation of enantiomers if the molecule is chiral. nih.gov
The development of a robust chromatographic method is crucial for obtaining a pure sample of this compound, which is a prerequisite for obtaining clean and interpretable spectroscopic data and for any subsequent studies on its properties and potential applications.
Computational and Theoretical Chemistry Investigations of 6 Fluoropyrido 1,2 a Benzimidazole
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 6-Fluoropyrido[1,2-a]benzimidazole. semanticscholar.org Methods such as DFT with the B3LYP functional and a 6-31G** basis set are commonly employed to optimize the molecular geometry and calculate various electronic and charge characteristics. researchgate.net
Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. sciencepublishinggroup.com For this compound, the electron-withdrawing nature of the fluorine atom is expected to influence the electron density distribution across the fused ring system, impacting its stability and reactivity profile.
Global reactivity descriptors, such as ionization potential (I), electron affinity (A), electronegativity (χ), and chemical hardness (η), can be derived from the HOMO and LUMO energies. sapub.orgresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a theoretical study on related benzimidazole-hydrazone compounds demonstrated that the presence of a fluorine atom can alter the polarity and stability of different conformers. sciencepublishinggroup.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov
Table 1: Calculated Electronic Properties of this compound Note: These values are representative and derived from typical DFT calculations for similar heterocyclic compounds.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.7 eV |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.8 eV |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. juniperpublishers.com For a series of derivatives of this compound, a QSAR model could predict their efficacy as, for example, anticancer or antimicrobial agents, thereby guiding the synthesis of new, more potent analogues. vjs.ac.vnbiointerfaceresearch.com
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. nih.gov A statistical method, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, is then used to build an equation that relates these descriptors to the observed biological activity (e.g., IC50 values). biointerfaceresearch.com
A 2D-QSAR study on benzimidazole (B57391) derivatives as anticancer agents successfully developed a model with high predictive power (R² = 0.904), demonstrating the utility of this approach. vjs.ac.vn For this compound derivatives, key descriptors would likely include those related to hydrophobicity (LogP), electronic effects of substituents (Hammett constants, dipole moment), and molecular size/shape (molecular weight, surface area). The fluorine atom at the 6-position would significantly influence electronic descriptors and could be a key variable in the model. The validity and predictive power of the resulting QSAR model are typically assessed through internal and external validation techniques. vjs.ac.vn
Table 2: Common Molecular Descriptors for QSAR Studies of Benzimidazole Derivatives
| Descriptor Class | Example Descriptors | Relevance |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Describes the molecule's ability to participate in electrostatic or orbital-controlled interactions. |
| Hydrophobic | LogP (Partition Coefficient) | Relates to the molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |
| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area, Shape Indices | Quantifies the size and shape of the molecule, which is crucial for fitting into a receptor's active site. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. nih.gov This technique is essential for understanding the mechanism of action of this compound and for structure-based drug design. The process involves placing the ligand into the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. ijprajournal.comnih.gov
For this compound, potential targets could include bacterial DNA gyrase or viral proteases, given the known activities of related benzimidazoles. nih.govmdpi.com Docking studies can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. rsc.org The fluorine atom at the 6-position can potentially form halogen bonds or other specific electrostatic interactions, enhancing binding affinity and selectivity.
Following docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability and dynamic behavior of the ligand-protein complex over time (e.g., 100 ns). nih.gov MD simulations provide a more realistic physiological model by treating the system as dynamic. Analysis of the simulation trajectory can confirm the stability of the binding pose and highlight key residues that are critical for the interaction. nih.gov Parameters such as Root Mean Square Deviation (RMSD) are monitored to assess the stability of the complex. nih.gov
Table 3: Representative Molecular Docking Results for a Benzimidazole Ligand Note: This data is hypothetical, based on typical results for benzimidazole derivatives docked into a bacterial protein active site (e.g., DNA Gyrase B).
| Parameter | Value/Description |
|---|---|
| Target Protein | DNA Gyrase Subunit B (PDB: 1KZN) |
| Binding Energy | -9.5 kcal/mol |
| Key Interacting Residues | Asp73, Gly77, Ala52, Ile94 |
| Types of Interactions | Hydrogen bond with Asp73; Hydrophobic interactions with Ala52 and Ile94; π-π stacking with a nearby aromatic residue. |
Conformational Analysis and Molecular Dynamics Studies
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a largely planar and rigid fused-ring system like this compound, the conformational freedom is limited compared to flexible molecules. rsc.org However, theoretical studies can still provide valuable information. Using quantum mechanical methods, the potential energy surface can be scanned by systematically rotating any flexible bonds, though in this core structure, such bonds are absent. ekb.eg Therefore, the analysis primarily confirms the planarity of the heterocyclic system.
Molecular Dynamics (MD) simulations, independent of a protein target, can be used to study the behavior of this compound in different environments, such as in an aqueous solution. These simulations track the movements of every atom over time, providing insights into the molecule's flexibility, solvation, and interactions with its surroundings. researchgate.net Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to measure its compactness. nih.gov For a rigid molecule like this compound, these analyses would be expected to show minimal fluctuations, confirming its structural stability.
Table 4: Key Parameters in Molecular Dynamics (MD) Simulations
| Parameter | Description | Insight Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the overall structural stability of the molecule or complex during the simulation. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Identifies regions of high and low flexibility within the molecule. |
| Radius of Gyration (Rg) | Measures the root mean square distance of the atoms from their common center of mass. | Indicates the compactness and overall shape of the molecule over time. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to the solvent. | Provides information on how the molecule interacts with its solvent environment. |
Mechanistic Investigations of 6 Fluoropyrido 1,2 a Benzimidazole S Biological Actions
Identification and Characterization of Primary Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)
There is no specific information in the reviewed scientific literature identifying the primary molecular targets of 6-Fluoropyrido[1,2-a]benzimidazole .
For the broader class of pyrido[1,2-a]benzimidazole (B3050246) derivatives, various potential molecular targets have been investigated, suggesting the chemical scaffold has the potential to interact with a range of biological molecules. These include enzymes and other proteins involved in critical cellular processes. However, it is crucial to note that these findings are not specific to the 6-fluoro derivative and the effect of the fluorine substitution at the 6-position on target affinity and selectivity is unknown.
Elucidation of Intracellular Signaling Pathways Modulated by the Compound
There are no available studies that elucidate the specific intracellular signaling pathways modulated by This compound . Research on other benzimidazole (B57391) derivatives has shown modulation of pathways related to cell proliferation and inflammation, but this cannot be directly extrapolated to the 6-fluoro analog. nih.gov
Role of Metabolites in Mediating or Modifying Biological Efficacy and Mechanism
No research has been published on the metabolism of This compound or the potential role of its metabolites in its biological activity. Therefore, it is unknown whether metabolites of this compound contribute to or modify its efficacy and mechanism of action.
Correlation between Target Engagement and Phenotypic Effects
Due to the absence of identified molecular targets and dedicated pharmacological studies for This compound , no correlation between target engagement and phenotypic effects can be established.
Structure Activity Relationship Sar Studies of 6 Fluoropyrido 1,2 a Benzimidazole Derivatives
Comprehensive Analysis of Fluorine Substitution Position and its Impact on Biological Activity
The introduction of a fluorine atom into a drug candidate can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, thereby modulating its biological activity. In the context of the pyrido[1,2-a]benzimidazole (B3050246) scaffold, the position of the fluorine atom is a critical determinant of the compound's pharmacological profile.
While direct comparative studies on the positional impact of fluorine on the 6-Fluoropyrido[1,2-a]benzimidazole scaffold are not extensively detailed in the available literature, valuable insights can be drawn from studies on closely related fluorinated benzimidazole (B57391) derivatives. For instance, in a study of fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles, a related class of compounds, the position of the fluorine atom on a phenyl substituent was shown to be critical for antiparasitic activity. Specifically, a derivative with a 3-fluorophenyl substituent demonstrated potent activity against Leishmania major parasites. mdpi.comnih.gov Furthermore, comparing fluorinated and non-fluorinated analogs revealed that the fluorine-free compounds were the least toxic to macrophages but also exhibited low activity against L. major amastigotes, highlighting the importance of fluorine for biological efficacy. mdpi.comnih.gov
In a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, compounds with a 3-fluorophenyl and a 3,5-difluorophenyl substituent were particularly active, suggesting that the electronic effects and positioning of the fluorine atoms are crucial for the observed biological response. nih.gov
The following table summarizes the antiparasitic activity of selected fluorophenyl-substituted pyrimido[1,2-a]benzimidazole derivatives, illustrating the impact of fluorine substitution.
| Compound | Substituent | Activity against T. gondii (IC₅₀ µM) | Activity against L. major promastigotes (EC₅₀ µM) |
| 2a | 3-Fluorophenyl | 4.59 | 0.4 |
| 3b | 3,5-Difluorophenyl | 2.8 | >10 |
| 2e | Phenyl (non-fluorinated) | >10 | >10 |
| 2f | 4-Methylphenyl (non-fluorinated) | >10 | >10 |
Influence of Substituents on the Benzimidazole Nucleus on Pharmacological Profile
The benzimidazole nucleus is a key component of the this compound scaffold, and modifications to this part of the molecule can significantly impact the pharmacological profile. SAR studies on various benzimidazole derivatives have consistently shown that the nature and position of substituents on the benzimidazole ring are critical for biological activity. nih.govnih.gov
For instance, in a study of 6-substituted benzimidazoles as angiotensin II receptor antagonists, it was found that substitution at the 6-position with acylamino groups resulted in highly active compounds. nih.gov Conversely, the introduction of electron-withdrawing groups at the 5-position of the benzimidazole ring in another series of compounds led to a loss of anti-inflammatory activity. nih.gov The electronic properties of the substituents play a crucial role; a compound with an electron-releasing methoxy (B1213986) group at the 6-position showed strong anti-inflammatory activity, while an electron-withdrawing nitro group at the same position resulted in higher potency in a different series. nih.gov
The table below provides examples of how substituents on the benzimidazole nucleus of different benzimidazole-containing scaffolds influence their biological activity.
| Scaffold | Position of Substitution | Substituent | Effect on Biological Activity |
| Benzimidazole | 6 | Acylamino | Highly active Angiotensin II antagonists nih.gov |
| Benzimidazole | 5 | Electron-withdrawing group | Loss of anti-inflammatory activity nih.gov |
| Benzimidazole | 6 | Methoxy (electron-releasing) | Strong anti-inflammatory activity nih.gov |
| Benzimidazole | 6 | Nitro (electron-withdrawing) | More potent anti-inflammatory activity nih.gov |
Effect of Substitutions on the Pyridine (B92270) Moiety on Potency and Selectivity
The pyridine moiety of the this compound scaffold offers several positions for substitution, and modifications at these sites can significantly modulate the potency and selectivity of the resulting derivatives. The reactivity of the pyrido[1,2-a]benzimidazole system towards electrophilic substitution has been studied, revealing that the position of substitution is influenced by the existing substituents on the ring system. researchgate.net
In one study, it was observed that electrophilic substitution on a pyrido[1,2-a]benzimidazole with an electron-withdrawing group at the 7-position still occurred at the 8-position, indicating a complex interplay of electronic effects within the fused ring system. researchgate.net This suggests that predicting the outcome of substitutions on the pyridine ring requires a careful consideration of the electronic properties of the entire molecule, including the 6-fluoro substituent.
While specific SAR studies on the pyridine moiety of this compound are limited, research on related structures provides valuable clues. For example, in a series of pyrido[1,2-a]benzimidazoles evaluated as antineoplastic agents, the introduction of haloarylamino and haloarylaminomethylene moieties at positions 1 or 2 of the pyridine ring led to notable activity against some tumor cell lines. nih.gov This highlights the potential for enhancing biological activity through strategic substitution on the pyridine part of the scaffold.
The following table illustrates the effect of substitution on the pyridine moiety of pyrido[1,2-a]benzimidazole derivatives on their antineoplastic activity.
| Position of Substitution | Substituent | Activity |
| 1 or 2 | Haloarylamino | Notable antineoplastic activity nih.gov |
| 1 or 2 | Haloarylaminomethylene | Notable antineoplastic activity nih.gov |
Development of SAR Models for Predictive Compound Design
The development of quantitative structure-activity relationship (QSAR) models is a powerful computational tool for understanding the relationship between the chemical structure and biological activity of a series of compounds. These models can then be used to predict the activity of novel, un-synthesized derivatives, thereby guiding and accelerating the drug discovery process.
For the pyrido[1,2-a]benzimidazole scaffold, 3D-QSAR studies have been successfully applied to develop predictive models for antimalarial activity. researchgate.net In one such study, a pharmacophore model was generated based on a series of 41 pyrido[1,2-a]benzimidazole compounds. The resulting model, which had a high correlation coefficient (r² = 0.989) and predictive power (q² = 0.76), revealed that hydrophobic groups were important for antimalarial activity, while hydrogen-bond donor groups were less desirable. researchgate.net The model also indicated that electron-withdrawing groups at the R1 position favored activity. researchgate.net This model was then used for virtual screening, leading to the identification and synthesis of a potent new antimalarial compound. researchgate.net
QSAR models have also been developed for other benzimidazole derivatives, providing insights that could be applicable to the this compound series. For example, QSAR analyses of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa have been performed using multiple linear regression (MLR) to model the relationships between various molecular descriptors and antibacterial activity. nih.gov Similarly, machine learning-based QSAR models have been developed to predict the inhibition efficiency of benzimidazole derivatives as corrosion inhibitors. nih.gov
These examples demonstrate the feasibility and utility of developing SAR and QSAR models for the predictive design of novel this compound derivatives with desired biological activities.
The table below summarizes the key findings from a 3D-QSAR study on pyrido[1,2-a]benzimidazoles as antimalarial agents.
| QSAR Model Parameter | Value/Finding |
| Number of compounds in training set | 41 researchgate.net |
| Correlation coefficient (r²) | 0.989 researchgate.net |
| Predictive power (q²) | 0.76 researchgate.net |
| Key structural features for activity | Hydrophobic groups (favorable), H-donor groups (unfavorable), Electron-withdrawing groups at R1 (favorable) researchgate.net |
Medicinal Chemistry and Preclinical Drug Discovery Applications
Strategies for Lead Compound Identification and Optimization
The discovery of new drugs based on the pyrido[1,2-a]benzimidazole (B3050246) scaffold often begins with the identification of a "lead compound"—a molecule that shows promising, albeit non-ideal, biological activity. Once a lead is identified, medicinal chemists employ various optimization strategies to improve its therapeutic potential.
A common starting point is the screening of compound libraries against a specific biological target, such as a microbial enzyme or a cancer cell line. For instance, in the search for antitubercular agents, a high-throughput screen identified 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile as an effective lead compound. Subsequent optimization focused on structural modifications to enhance potency and reduce toxicity.
In other cases, lead compounds emerge from synthetic efforts aimed at creating diverse chemical libraries. A series of pyrido[1,2-a]benzimidazoles can be synthesized and evaluated for a range of activities, such as antiproliferative or antioxidant effects. researchgate.net From these initial screens, compounds with the most promising activity profiles are selected for further optimization. For example, in a study on antimalarial agents, an initial lead from previous studies was systematically modified to improve its drug-like properties. miguelprudencio.com This lead optimization process involves iterative cycles of chemical synthesis and biological testing to establish a structure-activity relationship (SAR), which guides the design of more effective and safer drug candidates. miguelprudencio.com
Rational Design of Novel Pyrido[1,2-a]benzimidazole Chemotypes with Enhanced Therapeutic Potential
Rational drug design leverages an understanding of a biological target's structure and mechanism to create specific and potent inhibitors. For the pyrido[1,2-a]benzimidazole scaffold, several rational design strategies are employed to enhance therapeutic potential.
Molecular Hybridization: This strategy involves combining the core scaffold with other known pharmacophores to create a hybrid molecule with potentially synergistic or enhanced activity. researchgate.net For example, incorporating moieties found in established antifungal agents like fluconazole (B54011) into a benzimidazole (B57391) structure can create new compounds with improved antifungal profiles. nih.gov
Scaffold Modification and Rigidification: Introducing conformational constraints or rigidifying the molecule can improve binding affinity to a target by reducing the entropic penalty of binding. This can be achieved by introducing rings, such as a triazole or oxadiazole, into the structure. nih.gov
Strategic Fluorination: The placement of fluorine atoms is a key strategy in modern drug design. nih.gov Introducing a fluorine atom at the 6-position of the pyrido[1,2-a]benzimidazole ring is a rational approach to modulate electronic properties and block potential sites of metabolism. The trifluoromethyl (CF3) group, in particular, is often used to enhance a molecule's lipophilicity, permeability, and metabolic stability. nih.gov This approach has been successfully used in developing new antimalarial candidates, where fluorination was achieved using reagents like Selectfluor. miguelprudencio.com
In Silico and Computational Methods: Computer-aided drug design, including molecular docking, is used to predict how different derivatives will bind to a target protein. nih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to be active. For instance, docking studies can help visualize the interactions between a pyrido[1,2-a]benzimidazole derivative and the active site of an enzyme, such as dihydrofolate reductase (DHFR), which is a target for both antimicrobial and anticancer drugs. nih.gov
Methodologies for Improving Potency, Selectivity, and Drug-Like Properties
Once a promising chemotype is designed, medicinal chemistry efforts focus on fine-tuning its properties to maximize therapeutic efficacy and minimize off-target effects.
Structure-Activity Relationship (SAR) Studies: SAR is the cornerstone of lead optimization. By systematically altering different parts of the molecule and assessing the impact on biological activity, chemists can identify which functional groups are crucial for potency. In the development of antimalarial pyrido[1,2-a]benzimidazoles, extensive SAR studies revealed that modifications at various positions could dramatically improve activity against both drug-sensitive and multidrug-resistant Plasmodium falciparum strains. miguelprudencio.com For example, substituting a hydroxyl group with fluorine was found to block the formation of reactive metabolites, a desirable drug-like property, though in some cases it came at the expense of potency. nih.gov
Improving Selectivity: A key challenge is to design compounds that act specifically on the intended target without affecting other proteins, which could lead to side effects. For pyrido[1,2-a]pyrimidinone derivatives, which are structurally related, screening against a panel of kinases identified compounds with excellent selectivity for the intended Fibroblast Growth Factor Receptors (FGFRs). nih.gov This is often achieved by exploiting subtle structural differences between the target and related proteins.
Enhancing Drug-Like Properties: Beyond potency and selectivity, a successful drug candidate must possess favorable ADME (absorption, distribution, metabolism, and excretion) properties. Methodologies to improve these include:
Increasing Solubility: Poor aqueous solubility can hinder a drug's absorption. Modifications, such as the addition of polar groups, can improve solubility. For instance, certain pyrido[1,2-a]pyrimidinone derivatives were found to have higher aqueous solubility than existing drugs like Erdafitinib. nih.gov
Blocking Metabolic Soft Spots: The body's metabolic enzymes often attack specific, vulnerable sites on a drug molecule. Introducing a fluorine atom can block this metabolic oxidation, thereby increasing the drug's half-life. nih.gov Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can predict these potential "soft spots" and guide molecular design. nih.gov
The table below shows data from an SAR study on antimalarial pyrido[1,2-a]benzimidazoles, illustrating how small structural changes impact in vitro potency.
| Compound | R¹ Substituent | R² Substituent | In Vitro Activity (IC₅₀, K1 Strain, nM) |
| 8 | -H | -H | 18 |
| 44 | -H | -CH₂CH₂OH | 56 |
| 57 | -H | -CH₂CH(OH)CH₂OH | 15 |
| 59 | -CH₂-pyrrolidine | -H | 2 |
| 60 | -CH₂-(3-hydroxy)pyrrolidine | -H | 4 |
Data sourced from a study on antimalarial pyrido[1,2-a]benzimidazoles. miguelprudencio.commiguelprudencio.com
Preclinical Pharmacokinetic and Metabolic Stability Studies of Optimized Derivatives
Before a compound can be considered for clinical trials, it must undergo rigorous preclinical evaluation of its pharmacokinetic (PK) profile and metabolic stability. These studies determine how the body processes the drug.
Metabolic Stability Assays: These in vitro experiments typically use liver microsomes, which contain the primary drug-metabolizing enzymes. The rate at which the compound is broken down provides an estimate of its metabolic stability. For a series of antimalarial pyrido[1,2-a]benzimidazoles, derivatives were incubated with liver microsomes, and the percentage of the parent compound remaining after 30 minutes was measured. nih.gov While some analogues showed rapid metabolism (<40% remaining), others demonstrated good stability (>70% remaining), indicating their potential for a longer duration of action in vivo. nih.gov
Pharmacokinetic (PK) Studies in Animal Models: PK studies are conducted in animals, such as mice, to understand a drug's absorption, distribution, and clearance in a living system. miguelprudencio.com For promising antimalarial pyrido[1,2-a]benzimidazole candidates, studies were performed by dosing the compounds both intravenously and orally. miguelprudencio.commiguelprudencio.com This allows for the determination of key parameters like clearance (CL), volume of distribution (Vss), and oral bioavailability (%F). Generally, benzimidazole derivatives can be subject to significant first-pass metabolism in the liver, which can result in low oral bioavailability. ibmc.msk.ru
The table below presents pharmacokinetic data for two optimized antimalarial pyrido[1,2-a]benzimidazole derivatives in mice.
| Compound | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (t₁/₂) (h) | Oral Bioavailability (%F) |
| 59 | 20 | 1.8 | 1.0 | 50 |
| 60 | 13 | 1.4 | 1.2 | 72 |
Data derived from pharmacokinetic studies in mice. miguelprudencio.commiguelprudencio.com
These preclinical studies are critical for selecting the most promising derivatives for further development. Compounds with a balanced profile of high potency, good selectivity, and favorable drug-like properties are the ones most likely to succeed as new medicines. miguelprudencio.commiguelprudencio.com
Future Research Directions and Translational Perspectives for 6 Fluoropyrido 1,2 a Benzimidazole
Exploration of Underexplored Therapeutic Indications and Orphan Diseases
The benzimidazole (B57391) core is a well-established pharmacophore present in a variety of approved drugs, exhibiting a wide range of biological activities including antiulcer, antihypertensive, and anthelmintic properties. chemmethod.comresearchgate.net The pyrido[1,2-a]benzimidazole (B3050246) scaffold, a fused derivative, has shown promise in several therapeutic areas. Further exploration into less common and orphan diseases could unveil new clinical applications for 6-Fluoropyrido[1,2-a]benzimidazole and its derivatives.
Table 1: Investigated Therapeutic Activities of the Pyrido[1,2-a]benzimidazole Scaffold
| Therapeutic Area | Target/Disease | Key Findings |
| Antiparasitic | Schistosoma mansoni (Schistosomiasis) | Derivatives demonstrated potent in vitro activity against both newly transformed schistosomula and adult worms. nih.gov Some compounds showed moderate to high worm burden reductions in mice. nih.gov |
| Leishmania major | A 3-fluorophenyl substituted pyrimido[1,2-a]benzimidazole (B3050247) showed excellent activity against both promastigotes and amastigotes. mdpi.com | |
| Toxoplasma gondii | A difluorophenyl-pyrimido[1,2-a]benzimidazole derivative exhibited high activity and selectivity against T. gondii. mdpi.com | |
| Antitubercular | Mycobacterium tuberculosis | A pyrido[1,2-a]benzimidazole-4-carbonitrile derivative was identified as an effective agent against TB, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov |
| Antimalarial | Plasmodium falciparum | Derivatives with Mannich base side chains showed potent in vitro activity against chloroquine-sensitive and multidrug-resistant strains. nih.gov |
| Anticancer | Various tumor cell lines | A series of pyrido[1,2-a]benzimidazoles were evaluated for their antiproliferative activity against human tumor cell lines, including cervical, colorectal, breast, and hepatocellular carcinoma. researchgate.net |
| Central Nervous System (CNS) Disorders | - | C-6 ring-substituted pyrido[1,2-a]benzimidazole derivatives have been investigated for their potential in treating CNS disorders. google.com |
Future research should systematically screen this compound and its analogues against a broader range of targets relevant to orphan diseases. This could include rare cancers, neglected tropical diseases beyond those already investigated, and genetic disorders where modulation of specific protein function could be beneficial. The fluorine substitution at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially offering advantages in potency, selectivity, and metabolic stability that could be harnessed for these specialized indications.
Development of Green and Sustainable Synthetic Routes for Scalable Production
The increasing emphasis on environmental responsibility in the pharmaceutical industry necessitates the development of green and sustainable synthetic methods. chemmethod.comjrtdd.com Traditional synthesis of benzimidazole derivatives often involves harsh reaction conditions, toxic solvents, and a significant amount of waste. researchgate.net Green chemistry principles aim to mitigate these issues by focusing on atom economy, use of renewable feedstocks, and avoidance of hazardous substances. chemmethod.comjrtdd.com
For the scalable production of this compound, research should focus on several key areas:
Catalysis: The use of heterogeneous catalysts, which can be easily recovered and reused, is a cornerstone of green synthesis. nih.gov Research into novel catalysts, such as zinc-based boron nitride, has shown promise for the synthesis of benzimidazole derivatives under milder, microwave-assisted conditions. nih.gov
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or deep eutectic solvents (DES) can significantly reduce the environmental impact. nih.gov DES, in particular, can act as both the solvent and a reactant, streamlining the process and improving yields. nih.gov
Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for benzimidazole derivatives. nih.govnih.gov Further optimization of these methods for the specific synthesis of this compound is a promising avenue.
Table 2: Green Chemistry Approaches for Benzimidazole Synthesis
| Approach | Description | Potential Benefits |
| Heterogeneous Catalysis | Utilizes solid catalysts that are easily separated from the reaction mixture. | Catalyst reusability, reduced waste, milder reaction conditions. nih.gov |
| Deep Eutectic Solvents (DES) | A mixture of a hydrogen bond acceptor and a hydrogen bond donor, forming a eutectic with a lower melting point. | Can act as both solvent and reactant, biodegradable, low cost. nih.gov |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Faster reaction times, higher yields, improved purity. nih.govnih.gov |
| Sustainable Starting Materials | Exploring the use of bio-based starting materials. | Reduced reliance on fossil fuels, potential for novel structures. |
By focusing on these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable for large-scale production.
Integration of Advanced Computational and Experimental Approaches in Drug Design Cycles
The synergy between computational and experimental methods is revolutionizing drug discovery. For this compound, a combined approach can accelerate the identification and optimization of lead compounds.
Computational Design:
Pharmacophore Modeling: This technique can be used to develop a 3D model of the essential features required for biological activity. For instance, a pharmacophore model was successfully used to design 2,5(6)-substituted benzimidazole derivatives as potential inhibitors of E. coli DNA Gyrase B. nih.govnih.gov
Molecular Docking: This method predicts the binding orientation of a molecule to a target protein. Docking studies can help in understanding the key interactions between the compound and its target, guiding the design of more potent inhibitors. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of compounds with their biological activity, aiding in the prediction of the activity of novel derivatives.
Experimental Validation:
High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of compounds against a specific biological target.
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogues provide crucial data to validate and refine computational models. The synthesis of various fluoro-benzimidazole derivatives and their evaluation as intestinal antiseptic agents is an example of such an approach. nih.govnih.gov
By iterating between computational design and experimental validation, the drug design cycle for this compound derivatives can be significantly streamlined, leading to the more rapid identification of promising drug candidates.
Addressing Research Challenges in Compound Optimization, such as Overcoming Resistance Mechanisms and Enhancing Metabolic Stability
Despite the promise of the pyrido[1,2-a]benzimidazole scaffold, several challenges need to be addressed to translate these compounds into clinical candidates.
Overcoming Resistance Mechanisms: Drug resistance is a major hurdle in the treatment of infectious diseases and cancer. For benzimidazoles, a common class of anthelmintics, resistance is often associated with mutations in the target protein, β-tubulin. nih.govbiorxiv.org Research into the mechanisms of resistance to pyrido[1,2-a]benzimidazole derivatives is crucial. This includes identifying potential resistance-conferring mutations and designing new analogues that can overcome these mechanisms. For example, some studies suggest that the binding mode of certain benzimidazole inhibitors may lead to a unique resistance pattern. nih.gov
Enhancing Metabolic Stability: The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and in vivo efficacy. Pyrido[1,2-a]benzimidazole derivatives have shown variable metabolic stability in liver microsome assays. nih.govnih.gov Structure-metabolism relationship (SMR) studies can help identify metabolic "soft spots" in the molecule that are prone to rapid metabolism. nih.gov This information can then be used to guide chemical modifications to block these metabolic pathways and enhance stability. For instance, the introduction of an amino group at the 2-position of a benzimidazole core was shown to dramatically increase metabolic stability. nih.gov
Table 3: Strategies to Address Compound Optimization Challenges
| Challenge | Proposed Strategies |
| Drug Resistance | - Characterize resistance mechanisms through genetic and biochemical studies. - Design novel analogues with different binding modes to the target. - Explore combination therapies with other drugs. |
| Metabolic Instability | - Conduct in vitro and in vivo metabolism studies to identify major metabolites. - Perform structure-metabolism relationship (SMR) studies to identify metabolically liable sites. - Modify the chemical structure to block metabolic pathways (e.g., by introducing fluorine atoms or other blocking groups). |
By proactively addressing these challenges, the therapeutic potential of this compound and its derivatives can be more effectively realized. Continued interdisciplinary research, combining medicinal chemistry, pharmacology, and computational sciences, will be key to unlocking the full potential of this promising chemical scaffold.
Q & A
Q. What pharmacological activities have been reported for pyrido[1,2-a]benzimidazole derivatives, and how is bioactivity evaluated?
- Methodological Answer : These compounds show antimalarial , antitumor , and intraocular pressure-lowering activity . Bioactivity is assessed via in vitro assays (e.g., Plasmodium falciparum growth inhibition) and in vivo models (e.g., ocular normotensive rats). Structure-activity relationship (SAR) studies using artificial neural networks correlate substituents (e.g., 6-fluoro) with efficacy .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions (e.g., halogenation, fluorination) be addressed for pyrido[1,2-a]benzimidazoles?
- Methodological Answer : Experimental and computational studies show that regioselectivity in halogenation depends on electron density distribution. For 9-chloropyrido[1,2-a]benzimidazole, bromination favors the 8-position over the 6-position (3a:4a = 1:0.47) due to orbital-controlled electrophilic attack, validated by density functional theory (DFT) calculations . Fluorination protocols should optimize reaction conditions (e.g., acid strength, temperature) to mimic this selectivity.
Q. What strategies improve the efficiency and sustainability of synthesizing 6-fluoropyrido[1,2-a]benzimidazole derivatives?
- Methodological Answer : Green methods include microwave-assisted synthesis using guanidine hydrochloride (GuHCl) as an organocatalyst (yields >90%) and white LED-promoted reactions with magnetic nanocatalysts (recyclable, room-temperature conditions) . Comparative studies show microwave methods reduce reaction times (30–60 min) vs. conventional heating (20 h) .
Q. How do computational models aid in predicting the reactivity and bioactivity of 6-fluorinated derivatives?
- Methodological Answer : DFT calculations predict electrophilic substitution sites by mapping electron density and Fukui indices . Molecular docking and pharmacophore modeling correlate 6-fluoro substitution with enhanced binding to targets like topoisomerase II (antitumor activity) or carbonic anhydrase (intraocular pressure modulation) .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Discrepancies arise from differences in assay conditions (e.g., cell lines, solvent systems). Standardized protocols (e.g., uniform ATP-based viability assays) and meta-analyses using machine learning can identify confounding variables. For example, intraocular pressure studies control for compound solubility and ocular bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
